3,4-Dehydro-6-hydroxymellein

Übersicht

Beschreibung

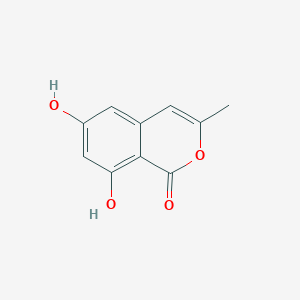

3,4-Dehydro-6-hydroxymellein is a naturally occurring compound belonging to the class of isocoumarins. It is a derivative of mellein and is known for its presence in various plants and fungi. The compound has a molecular formula of C10H8O4 and a molecular weight of 192.17 g/mol . It is characterized by its unique structure, which includes a hydroxyl group at the 6th position and a double bond between the 3rd and 4th carbon atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,4-Dehydro-6-hydroxymellein can be synthesized through several methods. One common approach involves the methylation of 6-hydroxymellein using S-adenosyl-L-methionine as a methyl donor . This reaction is catalyzed by an O-methyltransferase enzyme, which is induced in carrot cells treated with specific elicitors such as 2-chloroethylphosphonic acid .

Industrial Production Methods

Industrial production of this compound is not well-documented, but it can be inferred that the process would involve large-scale cultivation of plants or fungi that naturally produce the compound. The extraction and purification processes would likely involve solvent extraction followed by chromatographic techniques to isolate the compound in its pure form.

Analyse Chemischer Reaktionen

O-Methyltransferase-Catalyzed Methylation

This compound serves as a substrate for 6-hydroxymellein-O-methyltransferase (EC 2.1.1.108), which transfers a methyl group from S-adenosylmethionine (SAM) to the hydroxyl group at position 6. This reaction produces 3,4-dehydro-6-methoxymellein , a phytoalexin involved in plant defense mechanisms .

| Reaction Type | Reagents/Conditions | Product | Enzyme | Biological Role |

|---|---|---|---|---|

| Methylation | SAM, 6-hydroxymellein-O-methyltransferase | 3,4-Dehydro-6-methoxymellein + SAH | EC 2.1.1.108 | Phytoalexin biosynthesis |

Key Findings :

- The enzyme exhibits specificity for both 6-hydroxymellein and 3,4-dehydro-6-hydroxymellein, with comparable catalytic efficiency .

- 6-Methoxymellein derivatives are critical for antimicrobial activity in plants like Daucus carota (carrot) .

Role in Biosynthetic Pathways

This compound is a key intermediate in fungal and plant biosynthetic pathways:

- Fungal systems : Collaborates with polyketide synthases (PKS) such as TerA (non-reducing PKS) and TerB (ketoreductase-containing PKS-like enzyme) to generate terrein and related metabolites .

- Plant systems : Precursor to phytoalexins via methylation or reduction steps, enhancing pathogen resistance .

Chemical Reactivity and Derivatives

While enzymatic methylation is well-characterized, in vitro chemical reactions remain less explored. Potential reactivity includes:

Oxidation/Reduction

- The α,β-unsaturated lactone moiety may undergo redox reactions, though direct evidence is limited. Analogous isocoumarins show susceptibility to hydrogenation or epoxidation under controlled conditions .

Substitution

- The hydroxyl group at position 6 is nucleophilic, enabling functionalization (e.g., acetylation, glycosylation) in synthetic chemistry .

Comparative Reactivity with Structural Analogs

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, 3,4-Dehydro-6-hydroxymellein serves as a precursor for synthesizing various isocoumarin derivatives. Its structural features allow for diverse chemical modifications that can lead to new compounds with potential applications in pharmaceuticals and materials science.

Biology

This compound plays a significant role in plant defense mechanisms. It is involved in the production of phytoalexins—antimicrobial compounds that plants produce in response to pathogen attacks. Studies have shown that this compound enhances resistance against various pathogens by acting as a signaling molecule that activates defense pathways .

Medicine

Research into the medicinal properties of this compound has revealed its potential therapeutic effects. Preliminary studies suggest that it possesses antimicrobial and anticancer activities. For instance, it has been identified as having inhibitory effects on certain cancer cell lines and may contribute to the development of new anticancer agents .

Case Study: Anticancer Activity

A study demonstrated that this compound exhibits cytotoxic effects against human cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation through specific molecular pathways related to cell cycle regulation .

Industry

In industrial applications, this compound is used as a chemical intermediate in the production of natural products. Its ability to act as a building block for other complex molecules makes it valuable in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3,4-Dehydro-6-hydroxymellein involves its interaction with specific enzymes and molecular targets. For example, in plants, it acts as a precursor for the synthesis of phytoalexins, which are compounds that help in defense against pathogens . The compound is methylated by O-methyltransferase enzymes, leading to the formation of 6-methoxymellein, a known phytoalexin .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Hydroxymellein: A closely related compound with a hydroxyl group at the 6th position but without the double bond between the 3rd and 4th carbon atoms.

6-Methoxymellein: A methylated derivative of 6-hydroxymellein, known for its role as a phytoalexin in plants.

Mellein: The parent compound of 3,4-Dehydro-6-hydroxymellein, lacking the hydroxyl group and double bond.

Uniqueness

This compound is unique due to its specific structural features, including the double bond and hydroxyl group, which confer distinct chemical reactivity and biological activity. Its role as a precursor in the biosynthesis of important phytoalexins further highlights its significance in plant defense mechanisms .

Biologische Aktivität

3,4-Dehydro-6-hydroxymellein is an isocoumarin derivative that has garnered attention for its biological activities, particularly in the realms of plant defense mechanisms and potential therapeutic applications. This article explores the compound's biological activity, synthesizing findings from various studies and providing detailed insights into its mechanisms of action, applications, and relevant case studies.

Overview of this compound

- Molecular Formula : C10H8O4

- Molecular Weight : 192.17 g/mol

- Classification : Isocoumarin derivative

This compound is primarily studied for its role in plant defense, particularly in the production of phytoalexins, which are antimicrobial compounds produced by plants in response to stress or pathogen attack.

The biological activity of this compound can be attributed to several mechanisms:

- Phytoalexin Production : It acts as a precursor in the biosynthesis of phytoalexins, enhancing plant resistance against pathogens.

- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity, potentially making it useful in developing new antibiotics.

- Anticancer Potential : Research is ongoing to evaluate its efficacy against various cancer cell lines, indicating a possible role in cancer therapy .

Biological Activity Data

The following table summarizes key findings related to the biological activities of this compound:

Case Studies and Research Findings

-

Plant Defense Mechanisms :

- A study highlighted the role of this compound in enhancing the resistance of plants to fungal infections through increased phytoalexin production. This was particularly evident in experiments with Aspergillus terreus, where the compound's presence correlated with elevated levels of protective metabolites .

-

Antimicrobial Activity :

- Research has shown that this compound possesses significant antimicrobial properties. In vitro tests indicated that it effectively inhibits the growth of several pathogenic bacteria, suggesting its potential use as a natural preservative or therapeutic agent.

-

Cytotoxic Effects Against Cancer Cells :

- A recent study investigated the cytotoxic effects of various isocoumarins, including this compound, on human cancer cell lines. The results indicated that this compound exhibits selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as a chemotherapeutic agent .

Future Directions

Research into this compound is still evolving. Future studies should focus on:

- Mechanistic Studies : Further elucidation of its molecular targets and pathways involved in its biological activities.

- Clinical Trials : Evaluating its safety and efficacy in clinical settings for potential therapeutic applications.

- Synthetic Modifications : Exploring derivatives of this compound to enhance its bioactivity and reduce toxicity.

Eigenschaften

IUPAC Name |

6,8-dihydroxy-3-methylisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-5-2-6-3-7(11)4-8(12)9(6)10(13)14-5/h2-4,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHKDUWFPNAEHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=CC(=C2C(=O)O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415064 | |

| Record name | 3,4-Dehydro-6-hydroxymellein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204-37-1 | |

| Record name | 3,4-Dehydro-6-hydroxymellein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.